dCBP-1

PROTAC Targeted Protein Degradation p300/CBP

Small-molecule CBP/p300 inhibitors (e.g., A-485, GNE-781) only partially block single bromodomain function, leaving oncogenic enhancer activity intact in multiple myeloma. dCBP-1 solves this by inducing complete, catalytic degradation of p300/CBP via CRBN E3 ligase hijacking. • Near-total p300/CBP ablation within 1-2 h at 10-1000 nM • DC50: 1.8 nM (CBP), 2.5 nM (p300); Dmax >90% in MOLM-13 • Validated across 300+ cancer cell lines; exceptional MM sensitivity

Molecular Formula C51H63F2N11O10
Molecular Weight 1028.1 g/mol
Cat. No. B10823952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCBP-1
Molecular FormulaC51H63F2N11O10
Molecular Weight1028.1 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
InChIInChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67)
InChIKeyILVRLRGBSSFKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCBP-1 Scientific Evidence Guide


dCBP-1 (CAS 2484739-25-3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to hijack the cereblon (CRBN) E3 ubiquitin ligase for the selective degradation of the lysine acetyltransferases p300 and CBP [1]. Distinguished from small-molecule domain inhibitors, dCBP-1 induces complete, catalytic loss of these multifunctional transcriptional coactivators, which play essential scaffolding and enzymatic roles in chromatin regulation and oncogenic gene expression [1]. The compound is characterized by a highly optimized polyethylene glycol (PEG)-based linker connecting a CBP/p300 bromodomain-targeting ligand to a CRBN-recruiting phthalimide moiety, a design validated by in silico ternary complex modeling [2].

Why dCBP-1 Substitution Is Unjustified


Generic substitution of dCBP-1 with small-molecule CBP/p300 inhibitors (e.g., A-485, GNE-781) is fundamentally invalid due to a divergent mechanism of action: inhibitors only partially block a single domain function, whereas dCBP-1 achieves complete target elimination, resulting in a more pronounced loss of MYC-driven enhancer activity [1]. Substitution with other CBP/p300 PROTACs (e.g., JQAD-1, JET-209, dCE-1) is also not straightforward, as linker design critically dictates degradation efficiency and selectivity. Systematic structure-activity relationship (SAR) studies demonstrate that variations in linker attachment sites and length on the CBP/p300 bromodomain ligand profoundly alter degradation activity and ternary complex formation; the specific linker conjugation site in dCBP-1 has been validated as optimal for use with flexible PEG-based linkers [2]. Furthermore, dCBP-1 was specifically developed to overcome the limited pharmacokinetic (PK) properties of earlier tool compounds and has shown distinct sensitivity profiles across a panel of over 300 cancer cell lines, with multiple myeloma cells exhibiting exceptional sensitivity compared to other cancer types [3].

dCBP-1 Head-to-Head Comparisons


Cellular p300/CBP Degradation

In MM1S multiple myeloma cells, treatment with dCBP-1 for 6 hours resulted in near-complete degradation of both p300 and CBP proteins across a concentration range of 10 nM to 1000 nM, as assessed by Western blot analysis . A kinetic time-course analysis using 250 nM dCBP-1 demonstrated that near-complete degradation of p300/CBP occurs within 1 hour of treatment, establishing its rapid and efficient degradation kinetics .

PROTAC Targeted Protein Degradation p300/CBP Multiple Myeloma

Anti-Proliferative Activity vs. Inhibitors

In a high-throughput screen across more than 300 cancer cell lines, dCBP-1 treatment revealed that multiple myeloma cells were among the most sensitive. Critically, the anti-proliferative effects observed with dCBP-1 were more pronounced when directly compared to the effects of CBP/p300 inhibitors in the same myeloma models [1].

Cancer Cell Line Panel Anti-Proliferative Multiple Myeloma PROTAC

MYC Enhancer Activity Ablation

dCBP-1 treatment abolishes the enhancer activity driving MYC oncogene expression, a key driver in multiple myeloma [1]. This functional consequence is a direct result of the complete loss of p300/CBP scaffolding and acetyltransferase functions, a level of transcriptional reprogramming that cannot be recapitulated by small-molecule inhibitors targeting only the bromodomain or catalytic domain [1].

Enhancer MYC Transcription Epigenetics

dCBP-1 Application Scenarios


p300/CBP Loss-of-Function in Multiple Myeloma

Ideal for researchers aiming to dissect the unique consequences of complete p300/CBP ablation in multiple myeloma, where dCBP-1's rapid and near-complete degradation (within 1-2 hours at 10-1000 nM) provides a more robust and time-resolved system than partial inhibition by small molecules.

p300/CBP Enhancer and Super-Enhancer Biology

Essential for experiments designed to examine the direct role of p300/CBP in maintaining oncogenic enhancer activity, such as the MYC super-enhancer. dCBP-1's unique ability to ablate enhancer function [1] enables clear, loss-of-function interrogation of these regulatory elements, a key advantage over domain-specific inhibitors.

Benchmarking Against p300/CBP Inhibitors

Suitable for use as a gold-standard degrader tool compound in studies that directly compare the cellular and molecular consequences of p300/CBP degradation versus pharmacological inhibition. The documented superior anti-proliferative activity of dCBP-1 over inhibitors in myeloma models [2] provides a strong, data-driven basis for such comparative analyses.

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